4,4'-Sulfonylbis(2-chlorophenol)
Overview
Description
4,4’-Sulfonylbis(2-chlorophenol), also known as SCPC, is a chemical compound with the molecular formula C12H8Cl2O4S . It contains 8 Hydrogen atoms, 12 Carbon atoms, 4 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms . It has been used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 4,4’-Sulfonylbis(2-chlorophenol) includes 28 bonds in total: 20 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 aromatic hydroxyls, and 1 sulfone .Scientific Research Applications
Synthesis of Sulfonamides and Sulfones
Research has demonstrated the synthesis of sulfonamides and sulfones from chlorophenols, which are chemically related to 4,4'-Sulfonylbis(2-chlorophenol). For instance, the synthesis of sulfonamide derivatives starting from chlorobenzoic acid, highlighting a method that could be adaptable for synthesizing derivatives of 4,4'-Sulfonylbis(2-chlorophenol) with potential antiviral activities (Chen et al., 2010). Similarly, studies on the molecular structure of sulfones reveal their biologically active properties, suggesting potential research applications in drug design and molecular biology (Adamovich et al., 2017).
Environmental Remediation
Chlorophenols, closely related to 4,4'-Sulfonylbis(2-chlorophenol), are known environmental pollutants. Studies on the degradation of chlorophenols could inform the use of 4,4'-Sulfonylbis(2-chlorophenol) or its derivatives in environmental remediation efforts. For example, the use of heterogeneous Fenton-like systems for the degradation of 4-chlorophenol highlights a potential application in wastewater treatment, suggesting that similar approaches could be adapted for compounds related to 4,4'-Sulfonylbis(2-chlorophenol) (Hadi et al., 2020).
Polymer Science
The synthesis and study of sulfonated polymers, which can be derived from processes involving chlorophenols and sulfonation, point to applications in developing advanced materials. For instance, sulfonated poly(arylene ether sulfone)s containing fluorenyl groups for fuel-cell applications indicate how 4,4'-Sulfonylbis(2-chlorophenol) derivatives could be used in the synthesis of high-performance materials for energy applications (Bae et al., 2009).
Photocatalysis
Research on the catalytic activity of oxo-rhenium complexes in the oxidation of alcohols, using sulfone as an oxidant agent, provides insights into the potential use of sulfones in photocatalysis. This suggests that derivatives of 4,4'-Sulfonylbis(2-chlorophenol) might find applications in catalysis and synthetic organic chemistry (Sousa et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 4,4’-Sulfonylbis(2-methylphenol), indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 4,4’-Sulfonylbis(2-chlorophenol) is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA. It helps in the relaxation of supercoiled DNA, which is essential for the replication process .
Mode of Action
4,4’-Sulfonylbis(2-chlorophenol) acts as an inhibitor of DNA topoisomerase II . It binds to the enzyme and prevents it from performing its function, thereby affecting DNA replication and transcription . This results in the inhibition of cell growth .
Biochemical Pathways
The inhibition of DNA topoisomerase II disrupts the normal functioning of the cell cycle, particularly the DNA replication process. This leads to cell cycle arrest and can trigger programmed cell death or apoptosis .
Result of Action
The inhibition of DNA topoisomerase II by 4,4’-Sulfonylbis(2-chlorophenol) leads to the disruption of DNA replication and transcription. This results in the inhibition of cell growth and can trigger apoptosis .
Properties
IUPAC Name |
2-chloro-4-(3-chloro-4-hydroxyphenyl)sulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDGALQKQJSBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325603 | |
Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46947-87-9 | |
Record name | NSC512722 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulfonylbis(2-chlorophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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